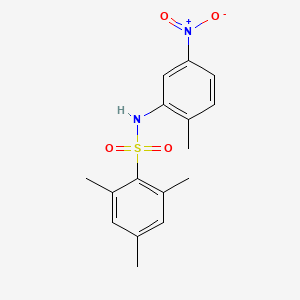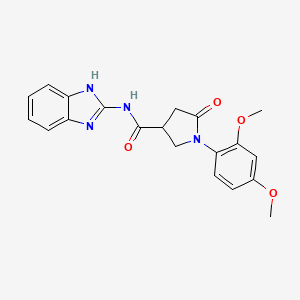![molecular formula C13H12ClN3OS B14938544 3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14938544.png)
3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a unique structure with a thieno[3,4-c]pyrazole ring system, which is known for its potential biological activities. The presence of a chlorine atom and a methyl group further enhances its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves a series of organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide include other benzamide derivatives and thieno[3,4-c]pyrazole compounds. These compounds share structural similarities but may differ in their substituents and overall biological activities. Some examples include:
- This compound
- 2-chloroquinoline-3-carbaldehyde derivatives
- 2-methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[3,4-c]pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H12ClN3OS |
|---|---|
Poids moléculaire |
293.77 g/mol |
Nom IUPAC |
3-chloro-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C13H12ClN3OS/c1-17-12(10-6-19-7-11(10)16-17)15-13(18)8-3-2-4-9(14)5-8/h2-5H,6-7H2,1H3,(H,15,18) |
Clé InChI |
NVWSVMDPPIZOAE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B14938469.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14938483.png)
![4-[(4-Butylphenyl)carbamoyl]phenyl acetate](/img/structure/B14938487.png)
![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14938491.png)
![5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14938496.png)
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B14938504.png)


![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938517.png)
![N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14938524.png)
![2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14938531.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B14938535.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14938548.png)
